molecular formula C12H12N2O2S B1489693 6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 874779-31-4

6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1489693
M. Wt: 248.3 g/mol
InChI Key: JDDMAGOOHMLCJA-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as MMTP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MMTP is a potent inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Oxo Pyrimido Pyrimidine and Their Derivatives : This research involved the synthesis of pyrimidine derivatives with potential biological activities. The study detailed the synthesis process involving the conversion of chalcone derivatives to novel pyrimidin-4(3H)-one compounds through reactions with guanidine nitrate and further modification to introduce a methylthio group (Jadhav et al., 2022).

  • Synthesis and Evaluation of Antitumor Activity : Another study focused on the synthesis of 4-substituted thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activity against various human cancer cell lines, showcasing the potential chemotherapeutic applications of such compounds (Hafez & El-Gazzar, 2017).

  • Crystal Structure Analysis : Research on isostructural and isomorphous characteristics of pyrimidine derivatives contributes to understanding the molecular and crystal structures of these compounds, which is crucial for designing drugs with targeted properties (Trilleras et al., 2009).

Biological Activities

  • Antimicrobial and Antifungal Properties : Several studies have synthesized and tested pyrimidine derivatives for antimicrobial and antifungal properties. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Al-Juboori, 2020), (Jafar et al., 2017).

  • Anti-Inflammatory Activities : Compounds derived from pyrimidin-4(3H)-one structures have been evaluated for their anti-inflammatory properties. Some derivatives displayed moderate anti-inflammatory activity, which could be further explored for therapeutic applications (Alagarsamy et al., 2007).

  • Chemical Structure and Biological Activity Correlation : The synthesis, crystal structure, and theoretical studies using DFT (Density Functional Theory) methods have provided insights into the molecular structure and potential biological activity of pyrimidine derivatives. These studies help in understanding the structural basis for the biological activities observed (Murugavel et al., 2014).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-9-5-3-8(4-6-9)10-7-11(15)14-12(13-10)17-2/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDMAGOOHMLCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213332
Record name 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

874779-31-4
Record name 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874779-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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